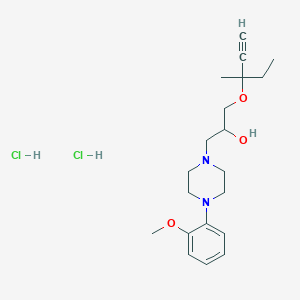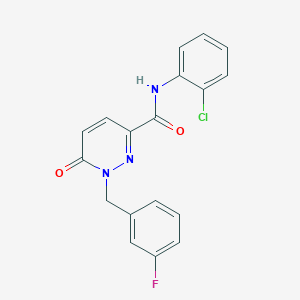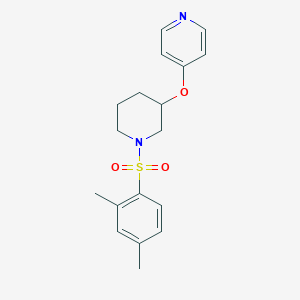
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a urea group, and a methoxyphenyl moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine.
Introduction of Urea Group: : The urea group can be introduced by reacting piperidine with isocyanates derived from 3-methoxyaniline.
Methylation: : The final step involves the methylation of the piperidine ring to introduce the N,N-dimethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce nitro groups or carbonyl groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and reagents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with enhanced properties.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine
In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound's binding affinity to biological targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((3-(4-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
4-((3-(2-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
4-((3-(3-hydroxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide lies in its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[[(3-methoxyphenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-20(2)17(23)21-9-7-13(8-10-21)12-18-16(22)19-14-5-4-6-15(11-14)24-3/h4-6,11,13H,7-10,12H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYRAYJMAGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)

![ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate](/img/structure/B2943386.png)

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![4-benzoyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943392.png)
![1-cyclopentyl-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2943393.png)


![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)

![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
![2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2943404.png)
